

Spectroscopic Profile of (R)-(-)-2-Methylglutaric Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-2-Methylglutaric Acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-(-)-2-Methylglutaric Acid**, a molecule of interest in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for 2-Methylglutaric Acid. Note that specific data for the (R)-(-) enantiomer is limited in public databases; the provided data is for the racemate or the (R)-(+)-enantiomer, which is expected to have identical NMR spectra to the (R)-(-) enantiomer in a non-chiral solvent.

^1H NMR Data

The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Table 1: ^1H NMR Spectroscopic Data for 2-Methylglutaric Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
~12.1 (broad s)	Singlet	2H	-COOH	DMSO-d ₆
2.35 - 2.25 (m)	Multiplet	1H	CH	DMSO-d ₆
2.20 (t, J=7.4 Hz)	Triplet	2H	-CH ₂ -COOH	DMSO-d ₆
1.80 - 1.65 (m)	Multiplet	1H	-CH ₂ -	DMSO-d ₆
1.55 - 1.45 (m)	Multiplet	1H	-CH ₂ -	DMSO-d ₆
1.03 (d, J=6.7 Hz)	Doublet	3H	-CH ₃	DMSO-d ₆
2.28 - 2.13 (m)	Multiplet	-	-CH ₂ - and -CH-	D ₂ O
1.78 - 1.57 (m)	Multiplet	-	-CH ₂ -	D ₂ O
1.07 (d)	Doublet	-	-CH ₃	D ₂ O

Data for DMSO-d₆ is based on typical values for similar structures and may vary slightly. Data for D₂O is from the Human Metabolome Database.[\[1\]](#)

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylglutaric Acid

Chemical Shift (ppm)	Assignment	Solvent
189.22	C=O (C5)	D ₂ O
186.20	C=O (C1)	D ₂ O
45.48	CH (C2)	D ₂ O
38.56	CH ₂ (C4)	D ₂ O
33.61	CH ₂ (C3)	D ₂ O
20.14	CH ₃	D ₂ O

Source: Human Metabolome Database.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **(R)-(-)-2-Methylglutaric Acid** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is typically used.[\[2\]](#)

¹H NMR Acquisition:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is used.
- **Number of Scans:** 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
- **Relaxation Delay:** A relaxation delay of 1-2 seconds is used between scans.
- **Spectral Width:** A spectral width of approximately 12-16 ppm is set.
- **Temperature:** The experiment is conducted at room temperature (e.g., 298 K).

¹³C NMR Acquisition:

- **Pulse Program:** A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
- **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- **Relaxation Delay:** A relaxation delay of 2-5 seconds is employed.
- **Spectral Width:** A spectral width of approximately 200-240 ppm is set.
- **Temperature:** The experiment is performed at room temperature.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final NMR spectrum.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2-Methylglutaric Acid

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
2970-2850	Medium	C-H stretch (Aliphatic)
1710-1680	Strong	C=O stretch (Carboxylic Acid Dimer)
1470-1450	Medium	C-H bend (Alkanes)
1320-1000	Strong	C-O stretch
950-910	Medium, Broad	O-H bend (Carboxylic Acid)

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR). The broadness of the O-H stretch is characteristic of the hydrogen-bonded

carboxylic acid dimer.

Experimental Protocol for IR Spectroscopy (ATR-IR)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

Sample Preparation: A small amount of the solid **(R)-(-)-2-Methylglutaric Acid** is placed directly onto the ATR crystal (e.g., diamond or germanium).

Acquisition:

- A background spectrum of the clean ATR crystal is recorded.
- The sample is placed on the crystal, and pressure is applied to ensure good contact.
- The sample spectrum is then recorded.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-Methylglutaric Acid

m/z	Relative Intensity (%)	Possible Fragment	Ionization Method
147.0	100	$[M+H]^+$	LC-ESI-QTOF
145.0501	61	$[M-H]^-$	LC-ESI-QTOF
129.0	21.72	$[M-OH]^+$ or $[M-H_2O+H]^+$	GC-EI-TOF
101.0606	100	$[M-H-CO_2]^-$	LC-ESI-QTOF
83.0503	13	$[C_4H_3O_2]^-$	LC-ESI-QTOF
55.0	61.2	$[C_3H_3O]^+$	MS

Source: PubChem and ChemicalBook.[\[1\]](#)[\[3\]](#) The fragmentation pattern can vary significantly depending on the ionization technique and energy.

Experimental Protocol for Mass Spectrometry (LC-ESI-QTOF)

Instrumentation: A liquid chromatograph (LC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation: A dilute solution of **(R)-(-)-2-Methylglutaric Acid** is prepared in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Liquid Chromatography:

- **Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A gradient elution is typically employed, starting with a high percentage of aqueous solvent and increasing the organic solvent percentage over time.
- **Flow Rate:** A typical flow rate is 0.2-0.5 mL/min.

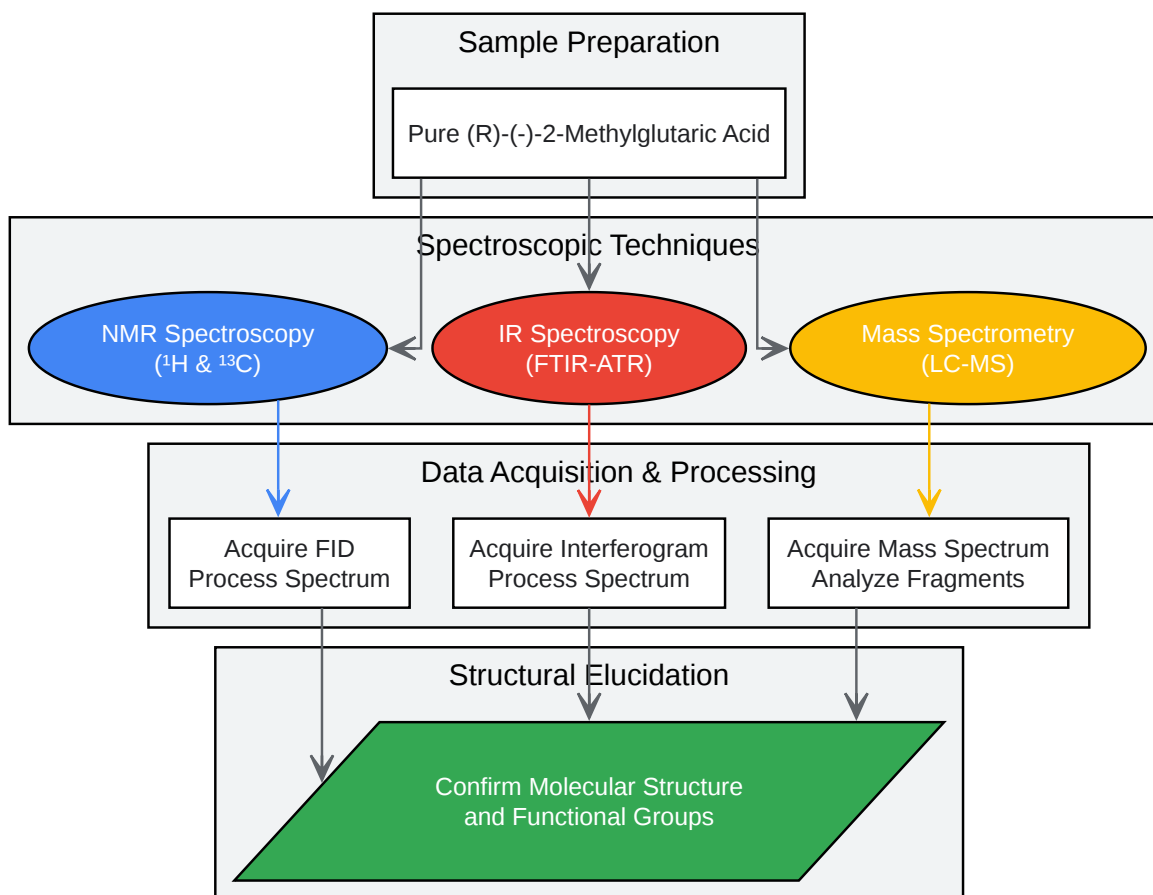
Mass Spectrometry:

- Ionization Mode: ESI can be operated in either positive or negative ion mode.
- Capillary Voltage: Typically set between 3-4 kV.
- Source Temperature: Maintained at around 100-150 °C.
- Desolvation Temperature: Set to 250-350 °C.
- Mass Range: The instrument is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Acquisition: Data is acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of selected precursor ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(R)-(-)-2-Methylglutaric Acid**.

Spectroscopic Analysis Workflow for (R)-(-)-2-Methylglutaric Acid



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Caption: General workflow for spectroscopic analysis.

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